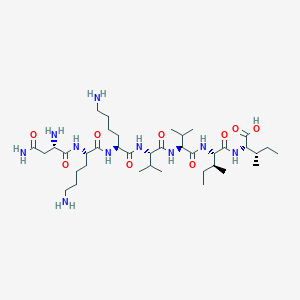
1,5,9-Tritelluracyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9-Tritelluracyclododecane is a chemical compound that belongs to the class of organotellurium compounds It is a cyclic molecule consisting of a twelve-membered ring with three tellurium atoms positioned at the 1, 5, and 9 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9-Tritelluracyclododecane can be achieved through several methods. One common approach involves the reaction of tellurium with appropriate organic precursors under controlled conditions. For example, the reaction of tellurium tetrachloride with a suitable diene in the presence of a reducing agent can lead to the formation of the desired cyclic tellurium compound. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from byproducts.
Chemical Reactions Analysis
Types of Reactions
1,5,9-Tritelluracyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides or other higher oxidation state tellurium compounds.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The tellurium atoms in the ring can be substituted with other atoms or groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of organotellurium derivatives.
Scientific Research Applications
1,5,9-Tritelluracyclododecane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing into the potential use of organotellurium compounds in pharmaceuticals, particularly for their antioxidant and anticancer properties.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism by which 1,5,9-Tritelluracyclododecane exerts its effects involves interactions with molecular targets such as enzymes and cellular components. The tellurium atoms in the compound can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5,9-Triazacyclododecane: A nitrogen analog with similar ring structure but different chemical properties.
1,5,9-Trimethyl-1,5,9-triazacyclododecane: Another nitrogen analog with methyl groups attached to the nitrogen atoms.
Uniqueness
1,5,9-Tritelluracyclododecane is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties compared to its nitrogen analogs
Properties
CAS No. |
184529-97-3 |
|---|---|
Molecular Formula |
C9H18Te3 |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
1,5,9-tritelluracyclododecane |
InChI |
InChI=1S/C9H18Te3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h1-9H2 |
InChI Key |
ZYQBNHSCIYURGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Te]CCC[Te]CCC[Te]C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


propanedinitrile](/img/structure/B12581234.png)
![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)

![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)

![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)
![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)


propanedinitrile](/img/structure/B12581296.png)
![Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-](/img/structure/B12581301.png)
